2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a cyclopentyloxy group, a pyrrolidinyl-pyridinyl moiety, and an isonicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolidinyl-pyridinyl intermediate: This step involves the reaction of pyridine with pyrrolidine under specific conditions to form the pyrrolidinyl-pyridinyl intermediate.
Introduction of the cyclopentyloxy group: The intermediate is then reacted with a cyclopentanol derivative in the presence of a suitable catalyst to introduce the cyclopentyloxy group.
Formation of the isonicotinamide backbone: The final step involves the coupling of the cyclopentyloxy-pyrrolidinyl-pyridinyl intermediate with isonicotinic acid or its derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine-based structure and are studied for their potential as fibroblast growth factor receptor inhibitors.
Cyclopentyloxy derivatives:
Uniqueness
2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopentyloxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(14-17)27-18-5-1-2-6-18)24-15-16-7-9-22-19(13-16)25-11-3-4-12-25/h7-10,13-14,18H,1-6,11-12,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWZUIUQVIMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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